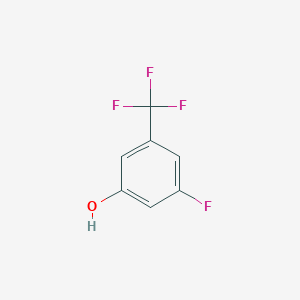

3-Fluoro-5-(trifluoromethyl)phenol

説明

The Significance of Organofluorine Compounds in Modern Science

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest across various scientific disciplines. pubcompare.ai Their unique properties, stemming from the distinctive nature of the fluorine atom, have rendered them indispensable in fields ranging from materials science to medicinal chemistry.

Historical Context of Fluorine Introduction in Organic Molecules

The journey of organofluorine chemistry began in the 19th century, with early chemists facing significant hurdles due to the extreme reactivity of elemental fluorine. A pivotal moment came in 1886 when Henri Moissan successfully isolated fluorine, an achievement that paved the way for the exploration of its potential in organic synthesis. pubcompare.ai The initial development of organofluorine compounds was slow, but the mid-20th century witnessed a surge in interest, driven by the discovery of new fluorination methods and the recognition of the unique properties these compounds possessed. This period marked the beginning of a new era in which the deliberate introduction of fluorine into organic molecules became a powerful strategy for molecular design.

Impact of Fluorine Substitution on Molecular Properties

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical and biological characteristics. Fluorine is the most electronegative element, yet it is relatively small in size, allowing it to often mimic a hydrogen atom sterically. This combination of properties leads to several advantageous modifications in a molecule's behavior.

The introduction of fluorine can significantly impact a molecule's lipophilicity, which is a critical factor for its ability to cross biological membranes and, consequently, its bioavailability. While the effect is context-dependent, the substitution of a hydroxyl group with a fluorine atom generally increases lipophilicity. chemimpex.com The trifluoromethyl group (-CF3), in particular, is known to enhance lipophilicity, which can improve a drug's ability to penetrate cell membranes and reach its target. mdpi.com This enhanced lipophilicity is a key reason for the prevalence of fluorinated motifs in many commercially successful drugs.

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. mdpi.com By strategically placing fluorine atoms at sites that are susceptible to metabolic oxidation, chemists can block these metabolic pathways, thereby increasing the drug's half-life and duration of action. The trifluoromethyl group is particularly effective in this regard, often used to protect an adjacent functional group from metabolism. mdpi.com

The introduction of fluorine can also influence a molecule's binding affinity and selectivity for its biological target. The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to changes in its pKa and creating new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. mdpi.com These subtle changes in molecular interactions can lead to a more potent and selective drug. For instance, the trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, contributing to enhanced biological activity.

Prevalence of Fluorinated Motifs in Pharmaceuticals and Agrochemicals

The beneficial effects of fluorination on molecular properties have led to a high prevalence of organofluorine compounds in the pharmaceutical and agrochemical industries. It is estimated that approximately 20-25% of all pharmaceuticals and about 30-40% of agrochemicals contain at least one fluorine atom.

The use of fluorinated building blocks like 3-Fluoro-5-(trifluoromethyl)phenol allows for the rational design of molecules with improved properties. For example, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown potent activity as growth inhibitors of drug-resistant bacteria, highlighting the importance of the trifluoromethylphenyl moiety in modern drug discovery. nih.gov Similarly, the related compound 3-(trifluoromethyl)phenol (B45071) is a key intermediate in the synthesis of travoprost, a medication used to treat glaucoma. sigmaaldrich.commdpi.com

The market for fluorinated agrochemicals is also substantial, with compounds like 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine serving as essential intermediates in the production of herbicides and fungicides. issuu.comarchivemarketresearch.com The enhanced efficacy and stability of these fluorinated pesticides contribute to improved crop protection.

Below is a table showcasing examples of commercially available drugs that contain the trifluoromethylphenyl motif, illustrating the significance of this structural feature in medicinal chemistry.

| Drug Name | Therapeutic Use |

| Dutasteride | Treatment of benign prostatic hyperplasia |

| Hydroxyflutamide | Treatment of prostate cancer |

| Cinacalcet | Treatment of secondary hyperparathyroidism |

| Travoprost | Treatment of glaucoma |

This table provides examples of pharmaceuticals containing a trifluoromethylphenyl group, a structural feature shared by derivatives of this compound. Data sourced from various scientific publications. nih.govsigmaaldrich.commdpi.com

Positioning of this compound within the Trifluoromethylphenol Class

Trifluoromethylphenols (TFMPs) are a class of organic compounds characterized by the presence of a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group attached to a benzene (B151609) ring. These compounds are notable as important precursors and building blocks for a wide array of pharmaceuticals and agrochemicals. rsc.org The trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry, significantly influences the properties of the parent phenol (B47542) molecule. nih.gov This influence is primarily due to strong inductive effects, which can enhance the reactivity of adjacent functional groups. nih.gov

The introduction of fluorine atoms or fluorine-containing groups like -CF3 into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, binding affinity, and biological activity. rsc.orgrsc.org The TFMP class itself is a subset of per- and polyfluoroalkyl substances (PFAS), which are receiving heightened scientific interest. rsc.org this compound is distinguished within this class by the addition of a second type of fluorine substituent—a single fluorine atom—at a meta position relative to both the hydroxyl and trifluoromethyl groups.

Structural Characteristics and Unique Fluorine Placement

The molecular structure of this compound consists of a phenol ring substituted with a trifluoromethyl group (-CF3) at the 3-position and a fluorine atom (-F) at the 5-position. This specific meta-substitution pattern for both the -CF3 group and the -F atom relative to the hydroxyl group is a defining characteristic.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 172333-87-8 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Density | ~1.4 g/cm³ |

| Boiling Point | 183.3 ± 35.0 °C at 760 mmHg |

This table presents data compiled from various chemical suppliers and databases.

Comparison with Isomeric Trifluoromethylphenols (e.g., 2-TFMP, 4-TFMP) in Research Contexts

The distinct properties and research applications of trifluoromethylphenol isomers are largely dictated by the position of the -CF3 group relative to the hydroxyl group.

2-Trifluoromethylphenol (2-TFMP): In this ortho-isomer, the proximity of the -CF3 group to the hydroxyl group can introduce steric hindrance. rsc.org This steric effect can influence its reactivity and binding capabilities. For instance, in studies of spontaneous defluorination, 2-TFMP did not form certain ester products under conditions where its para-isomer did, potentially due to steric hindrance from the ortho-positioned fluorinated moiety. rsc.org Research has shown 2-TFMP to be significantly less cytotoxic in rat liver slice studies compared to 4-TFMP, a difference attributed to its much slower rate of fluoride (B91410) release. nih.gov

4-Trifluoromethylphenol (4-TFMP): The para-isomer is one of the most extensively studied TFMPs, partly because it is a known transformation product of the widely used pharmaceutical fluoxetine. rsc.orgmdpi.com Unlike the ortho-isomer, the -CF3 group in 4-TFMP is positioned to exert a strong electronic influence on the hydroxyl group without direct steric interference. This arrangement facilitates the spontaneous hydrolysis and cleavage of a C-F bond to form a reactive quinone methide intermediate, a mechanism linked to its observed cytotoxicity. rsc.orgnih.gov This reactivity makes 4-TFMP a useful building block in syntheses, such as in the preparation of diaryl ethers. sigmaaldrich.com

The unique structure of This compound , with its additional fluorine atom, sets it apart from these single-substituted isomers. While direct comparative research is less common, its derivatives are noted for their use in synthesizing APIs, leveraging the enhanced lipophilicity and binding affinity conferred by the dual fluorinated substituents. ossila.com The presence of both -F and -CF3 groups at meta positions modifies the electron distribution and reactivity in ways distinct from the ortho- or para-isomers, making it a specialized building block for creating molecules with precisely tuned electronic and steric properties, such as those used in developing inhibitors for enzymes or viral fusion. ossila.com

Table 2: Comparison of Common Trifluoromethylphenol Isomers

| Compound | CAS Number | Position of -CF3 | Melting Point (°C) | Key Research Contexts |

| 2-Trifluoromethylphenol | 444-30-4 | Ortho | N/A (liquid at room temp.) | Studies on steric effects; lower cytotoxicity and defluorination rate compared to 4-TFMP. rsc.orgnih.gov |

| 3-Trifluoromethylphenol | 98-17-9 | Meta | -2 to -1.8 | Used in the synthesis of antiglaucoma agents. sigmaaldrich.com |

| 4-Trifluoromethylphenol | 402-45-9 | Para | 45-47 | Precursor for fluoxetine; studies on cytotoxicity and quinone methide formation. rsc.orgnih.govsigmaaldrich.com |

This table summarizes key differences between the primary trifluoromethylphenol isomers based on available literature.

特性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTKPYNBATZMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372160 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172333-87-8 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172333-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 Trifluoromethyl Phenol

Cutting-Edge Synthetic Routes to 3-Fluoro-5-(trifluoromethyl)phenol

The synthesis of this compound can be achieved through several multi-step pathways, often involving the careful orchestration of functional group interconversions.

An effective strategy for synthesizing substituted anilines, which are key precursors to phenols, involves the reduction of a nitro group. beilstein-journals.org This approach is particularly useful in aromatic systems where direct introduction of an amino group is challenging. The synthesis of 3-fluoro-5-(trifluoromethyl)aniline, the immediate precursor to the target phenol (B47542), can be accomplished from a nitrated starting material.

For instance, a synthetic sequence can begin with a commercially available compound like 2-bromo-5-fluoro-benzotrifluoride. Nitration of this starting material yields 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. The crucial step in this pathway is the subsequent reduction of the nitro group. Catalytic hydrogenation, a common and efficient method for converting nitro compounds to primary amines, can be employed to transform the nitro-intermediate into 3-fluoro-5-(trifluoromethyl)aniline. google.comresearchgate.net This aniline (B41778) is the pivotal intermediate for the final conversion to the desired phenol.

Table 1: Example of an Indirect Synthetic Route via Nitro Group Reduction

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 2-Bromo-5-fluoro-benzotrifluoride | Potassium nitrate, Sulfuric acid | 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | Introduction of a nitro group |

| 2 | 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | H₂, Palladium on carbon (Pd/C) | 3-Fluoro-5-trifluoromethyl-phenylamine | Reduction of the nitro group to an amine google.com |

The conversion of an aromatic primary amine to a hydroxyl group is a fundamental transformation, reliably achieved through the formation and subsequent hydrolysis of a diazonium salt. lkouniv.ac.inmasterorganicchemistry.com This method is applied to 3-fluoro-5-(trifluoromethyl)aniline to produce this compound.

The process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. lkouniv.ac.ingoogle.com The presence of electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents on the aniline, can decrease the nucleophilicity of the amino group, making the diazotization reaction more challenging. lkouniv.ac.in

Once the diazonium salt is formed, it is hydrolyzed to the corresponding phenol. This is typically accomplished by heating the aqueous solution of the diazonium salt. nptel.ac.in The nitrogen gas (N₂) evolved is an excellent leaving group, driving the reaction to completion. To improve yields and minimize the formation of tar-like byproducts, which can be a problem in diazonium salt hydrolysis, specific protocols have been developed. These include dropwise addition of the diazonium salt solution to heated water or employing a two-phase system (e.g., cyclopentyl methyl ether and water) to extract the phenol as it is formed, thus preventing side reactions. google.comresearchgate.netresearchgate.net

Table 2: General Conditions for Diazotization and Hydrolysis

| Step | Reaction | Typical Reagents | Key Conditions | Product |

| 1 | Diazotization | 3-Fluoro-5-(trifluoromethyl)aniline, NaNO₂, H₂SO₄ | 0–10 °C google.com | 3-Fluoro-5-(trifluoromethyl)benzenediazonium salt |

| 2 | Hydrolysis | 3-Fluoro-5-(trifluoromethyl)benzenediazonium salt, H₂O, H₂SO₄, (optional: CuSO₄) | Heating (e.g., 75-102 °C) google.comgoogle.com | This compound |

Alternative synthetic strategies include direct fluorination and fluorodenitration. Direct fluorination of a phenol to introduce a fluorine atom is often difficult to control. However, fluorodenitration, the nucleophilic substitution of a nitro group with a fluoride (B91410) ion, presents a viable pathway. epa.gov

This reaction is particularly effective when the nitro group is activated by other electron-withdrawing groups on the aromatic ring. For the synthesis of this compound, a hypothetical precursor would be 3-nitro-5-(trifluoromethyl)phenol (B1302564) or 1,3-dinitro-5-(trifluoromethyl)benzene. The reaction involves heating the nitro-aromatic compound with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane. epa.gov The efficiency of fluorodenitration has been demonstrated in analogous systems, such as the conversion of 3,5-dinitro-1-(pentafluorosulfanyl)benzene to 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govbeilstein-journals.org This suggests that a similar approach could be applied to synthesize precursors for this compound.

Table 3: Fluorodenitration Reaction Concept

| Precursor Example | Reagents | Product | Reaction Type |

| 3,5-Dinitro-1-(trifluoromethyl)benzene | Potassium Fluoride (KF), Sulfolane | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene sigmaaldrich.comnih.gov | Nucleophilic Aromatic Substitution (Fluorodenitration) epa.gov |

Derivatization Strategies of this compound for Research Applications

The functional groups of this compound allow for a variety of chemical modifications, enabling its use as a scaffold in the synthesis of more complex molecules.

While the hydroxyl group of a phenol is generally a poor leaving group for nucleophilic aromatic substitution (SNAr), the fluorine atom in this compound is activated towards displacement by nucleophiles. This activation is due to the strong electron-withdrawing effects of the trifluoromethyl group and the deprotonated phenoxide group (formed under basic conditions), which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

The reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. This strategy is highly valuable for introducing a range of functionalities at this position. The viability of this approach is supported by studies on structurally similar compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the fluorine atom is readily displaced by various nucleophiles. nih.govbeilstein-journals.org

The activated fluorine atom of this compound can be substituted by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form diaryl or alkyl aryl ethers. These reactions are typically carried out under basic conditions, which serve to both deprotonate the phenol starting material (enhancing its activating effect) and generate the required nucleophile (e.g., forming sodium methoxide (B1231860) from methanol (B129727) and sodium hydride).

For example, reacting this compound with an alcohol (e.g., methanol, ethanol) in the presence of a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) would lead to the formation of the corresponding alkoxy-5-(trifluoromethyl)phenol. nih.gov These etherification reactions expand the molecular diversity achievable from this key fluorinated phenol.

Table 4: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Product Example |

| Methanol (MeOH) | Potassium Hydroxide (KOH) | Methanol | 3-Methoxy-5-(trifluoromethyl)phenol |

| Ethanol (EtOH) | Potassium Hydroxide (KOH) | Ethanol | 3-Ethoxy-5-(trifluoromethyl)phenol |

| Phenol | Potassium Carbonate (K₂CO₃) | DMF | 3-Phenoxy-5-(trifluoromethyl)phenol |

| Data is modeled on analogous reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.gov |

An in-depth examination of the chemical behavior of this compound reveals a versatile substrate for a range of organic transformations. Its unique electronic properties, stemming from the presence of a hydroxyl group, a fluorine atom, and a trifluoromethyl group on the aromatic ring, dictate its reactivity in various chemical environments. This article explores advanced synthetic methodologies and chemical transformations involving this compound, focusing on nucleophilic and electrophilic substitutions, as well as reactions at its functional groups.

1 Nucleophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, which activate the ring towards substitution. The fluorine atom, in particular, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

2 Reactions with Sulfur Nucleophiles

The substitution of the fluorine atom in activated fluoroaromatic compounds by sulfur nucleophiles is a well-established method for forming aryl thioethers. In the case of molecules structurally similar to this compound, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, reactions with thiols proceed efficiently. nih.gov For instance, the reaction with sodium methanethiolate (B1210775) in DMF at room temperature yields the corresponding methyl thioether in a short time. nih.gov This suggests that this compound would react similarly with various thiols (R-SH) in the presence of a base to yield 3-(alkylthio)-5-(trifluoromethyl)phenols. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the fluoride ion from the aromatic ring.

Table 1: Representative Reaction of a Related Fluoroaromatic with a Sulfur Nucleophile

| Starting Material | Nucleophile | Solvent | Product | Yield | Ref |

|---|

3 Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can also displace the fluorine atom in activated fluoroaromatic systems. nist.govnist.gov The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various amines, including morpholine (B109124) and aniline, in solvents like DMSO or THF, results in high yields of the corresponding N-substituted products. nih.gov These reactions often proceed readily at room temperature or with gentle heating. nih.gov It is therefore highly probable that this compound undergoes analogous SNAr reactions with nitrogen nucleophiles to produce a variety of 3-(amino)-5-(trifluoromethyl)phenols. The reaction mechanism involves the attack of the amine on the carbon atom bearing the fluorine, followed by the elimination of a fluoride ion.

Table 2: Representative Reactions of a Related Fluoroaromatic with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | DMSO | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 98% | nih.gov |

2 Electrophilic Aromatic Substitution Studies

The hydroxyl group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the fluorine atom and the trifluoromethyl group are deactivating, meta-directing groups. The outcome of electrophilic substitution on this molecule is therefore determined by the interplay of these competing electronic effects. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the CF₃ and F groups are also favored.

1 Halogenation Studies (e.g., Bromination)

The bromination of substituted phenols is a common electrophilic aromatic substitution reaction. For 3-(trifluoromethyl)phenol (B45071), a closely related compound, monobromination in carbon tetrachloride yields a mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol. acs.org This indicates that substitution occurs at the positions activated by the hydroxyl group. Attempted dibromination leads to a mixture of di- and tri-brominated products. acs.org

For this compound, the hydroxyl group directs bromination to positions 2, 4, and 6. The trifluoromethyl group at position 5 and the fluorine at position 3 will deactivate the ring, but the directing effect of the powerful hydroxyl group is expected to dominate. Therefore, bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield primarily 2-bromo-, 4-bromo-, and 6-bromo-3-fluoro-5-(trifluoromethyl)phenol.

Table 3: Products from Bromination of 3-(Trifluoromethyl)phenol

| Reagent | Solvent | Products | Ref |

|---|---|---|---|

| Br₂ | CCl₄ | 2-Bromo-5-(trifluoromethyl)phenol, 4-Bromo-3-(trifluoromethyl)phenol | acs.org |

2 Nitration Studies

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. For this compound, the directing effects are the same as in bromination. The strong activating effect of the -OH group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions (2, 4, and 6). This leads to the formation of nitrated phenol derivatives such as 3-Nitro-5-(trifluoromethyl)phenol. acubiochem.comsigmaaldrich.com The regioselectivity will depend on the precise reaction conditions and the steric hindrance at each position.

3 Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, most notably etherification and esterification.

Etherification : Phenols can be converted to ethers via the Williamson ether synthesis, which involves deprotonation of the phenol with a base (like sodium hydride or potassium carbonate) to form a phenoxide, followed by reaction with an alkyl halide. For example, this compound can be methylated to form 3-Fluoro-5-(trifluoromethyl)anisole (1-fluoro-3-methoxy-5-(trifluoromethyl)benzene). nih.gov

Esterification : The reaction of the phenol with an acyl halide or acid anhydride, typically in the presence of a base like pyridine, yields a phenyl ester. For instance, this compound can react with benzoyl chloride to form 3-fluoro-5-(trifluoromethyl)phenyl benzoate. Similarly, reaction with 3-fluoro-5-(trifluoromethyl)benzoic acid could yield the corresponding ester. nist.govossila.com

4 Formation of Schiff Bases and Related Imines

The direct formation of a Schiff base from this compound is not a standard reaction, as it lacks the necessary carbonyl group. However, Schiff bases incorporating this phenolic moiety can be synthesized through multi-step procedures. A common route involves the formylation of the phenol (e.g., through the Vilsmeier-Haack or Duff reaction) to introduce an aldehyde group onto the ring, ortho to the hydroxyl group. This resulting hydroxybenzaldehyde can then undergo condensation with a primary amine to form the corresponding Schiff base (an imine). researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. nih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability, which makes its direct chemical transformation challenging. Despite this robustness, several methodologies have been developed to selectively functionalize the C-F bonds within the CF3 group, allowing for the synthesis of diverse aromatic compounds. researchgate.net

A key strategy involves the use of an ortho-directing group, such as a hydrosilyl group, to facilitate selective C-F bond activation under mild conditions. This approach enables the transformation of the CF3 group into various difluoromethylene functionalities. For instance, treatment of an o-hydrosilyl-substituted benzotrifluoride (B45747) with a trityl cation can generate a silyl (B83357) cation, which promotes fluoride abstraction from the neighboring trifluoromethyl group. This allows for subsequent nucleophilic attack. Catalytic amounts of ytterbium triflate have been shown to efficiently catalyze the thiolation and azidation of a single C-F bond in trifluoromethylarenes, avoiding over-reaction and further C-F bond cleavage. researchgate.net

Another approach involves the use of a specialized reagent, such as a BF3SMe2 complex, which acts as a multifunctional Lewis acid and sulfur source. This has been used in a microwave-assisted method for the defluorinative functionalization of trifluoromethyl arenes to produce methyl-dithioesters. researchgate.net

| Transformation Type | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Single C-F Allylation | Trityl cation, Allylsilanes, Dichloromethane/HFIP | Utilizes an ortho-diphenylsilyl directing group; no further C-F transformation observed. | |

| Single C-F Thiolation/Azidation | Ytterbium triflate (catalyst), Trityl sulfide/azide (B81097) | Assisted by an ortho-silyl group; avoids further C-F cleavage. | researchgate.net |

| Defluorinative Dithioesterification | BF3SMe2 complex, Microwave assistance | Transforms CF3 group into a methyl-dithioester without pre-functionalization. | researchgate.net |

Catalytic Approaches in the Synthesis and Modification of this compound Derivatives

Catalysis plays a central role in the synthesis and functionalization of complex aromatic compounds, including derivatives of this compound. nih.gov Transition-metal catalysis, in particular, offers powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are fundamental for modifying aryl halides and pseudo-halides. ciac.jl.cn Palladium and nickel catalysts are extensively used for this purpose. rsc.org Derivatives of phenols, such as aryl triflates, are effective substrates in these reactions. mit.edu For instance, palladium-catalyzed cross-coupling of phenyl trifluoroacetate (B77799) with organoboron compounds provides a route to trifluoromethyl ketones. researchgate.net This reaction can be catalyzed by Pd(0) complexes or systems generated in-situ from palladium acetate (B1210297) and tributylphosphine. researchgate.net

Nickel catalysis has emerged as a powerful alternative, often enabling reactions with substrates that are challenging for palladium-based systems, including certain phenol derivatives like carbonates, carbamates, and sulfamates. rsc.org These methods allow for the construction of complex molecular architectures under relatively mild conditions.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / P(t-Bu)3 | Phenyl trifluoroacetate, Arylboronic acids | Aryl trifluoromethyl ketones | researchgate.net |

| Fluorination | Pd(0)/AdBrettPhos | Aryl triflates | Aryl fluorides | acs.org |

| General Cross-Coupling | Nickel-based catalysts | Phenol derivatives (carbamates, sulfamates), Boron reagents | Biaryls, etc. | rsc.org |

Metalation, particularly directed ortho-metalation (DoM), is a potent strategy for achieving regioselective functionalization of aromatic rings. In the context of benzotrifluorides, ortho-deprotonation allows for the introduction of a wide array of electrophiles at a specific position. The directing group, in this case, the trifluoromethyl group itself or another functional group on the ring, dictates the site of metalation and subsequent reaction.

In catalytic reactions, regioselectivity can be governed by the interaction between the substrate and the catalyst. For example, in the chiral Lewis acid-catalyzed tandem Friedel-Crafts/lactonization reaction between phenols and trifluoropyruvate, the interaction involving the phenolic hydroxyl group is crucial for achieving high regio- and enantioselectivity. researchgate.net This highlights how non-covalent interactions can be harnessed to control the outcome of a reaction, leading to the formation of specific isomers, such as 3-hydroxy-3-trifluoromethyl benzofuran-2-ones. researchgate.net

Fluorination Reagents and Their Application in Modifying this compound Analogues

The introduction of additional fluorine atoms into a molecule can significantly alter its properties. researchgate.net Fluorinating agents are broadly classified as nucleophilic or electrophilic, depending on the nature of the reactive fluorine species.

Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are commonly used for deoxyfluorination reactions, where a hydroxyl group is replaced by fluorine. ucla.edu Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable solid 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) are effective for these transformations.

More recent developments include pyridine-based reagents like PyFluor and imidazolium-based salts like [IPrH][F(HF)₂], which offer advantages in terms of stability, ease of handling, and functional group tolerance. ucla.eduacs.org PhenoFluor, initially developed for the deoxyfluorination of phenols, has also proven effective for converting aliphatic alcohols to alkyl fluorides in complex molecular settings. ucla.edu

| Reagent | Common Application | Key Characteristics | Reference |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination of alcohols | Widely used liquid reagent. | |

| FLUOLEAD™ | Deoxyfluorination | White crystalline solid with high thermal stability and less fuming. | |

| PhenoFluor | Deoxyfluorination of phenols and alcohols | Bench-stable reagent with high selectivity in complex molecules. | ucla.edu |

| PyFluor | Deoxyfluorination of alcohols | Inexpensive, bench-stable solid reagent. | ucla.edu |

| [IPrH][F(HF)2] | Fluorination of halides, tosylates, etc. | Reactivity can be enhanced with microwave activation; reagent can be recycled. | acs.org |

Electrophilic fluorinating agents deliver an electron-deficient fluorine atom ("F⁺") to a nucleophilic center, such as an electron-rich aromatic ring. These reagents are essential for reactions like C-H fluorination. A prominent class of electrophilic fluorinating agents includes N-fluoropyridinium salts, such as N-fluoro-2,4,6-trimethylpyridinium triflate. acs.org

Palladium-catalyzed ortho-C-H fluorination of triflamide-protected benzylamines has been achieved using such reagents. acs.org These protocols provide a direct method for introducing fluorine into an aromatic C-H bond, a highly desirable transformation in medicinal chemistry. The choice of catalyst and promoters is critical for the success and selectivity of these reactions. acs.org

| Reagent Type | Example | Application | Catalyst/Promoter | Reference |

|---|---|---|---|---|

| N-Fluoropyridinium Salt | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd-catalyzed ortho-fluorination of C-H bonds | Pd(OTf)2·2H2O / NMP | acs.org |

| N-Fluoropyridinium Salt | N-fluoropyridinium reagents | Pd-catalyzed fluorination of C-H bonds in 2-arylpyridines | Palladium acetate | acs.org |

Spectroscopic and Advanced Analytical Characterization of 3 Fluoro 5 Trifluoromethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like 3-Fluoro-5-(trifluoromethyl)phenol, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei offer a wealth of information regarding the molecular framework, electronic environment, and the specific location of the fluorine atoms.

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons are expected to show complex splitting patterns due to coupling with each other and with the fluorine atom on the ring.

For the related compound, 3-(trifluoromethyl)phenol (B45071) , the ¹H NMR spectrum (400 MHz, CDCl₃) shows signals at δ 7.33 (t, J = 8.0 Hz, 1H), 7.19 (dt, J = 7.6, 1H), 7.08 (s, 1H), and 7.00 (dd, J = 8.2, 2.4, 1H), along with a singlet for the hydroxyl proton at δ 5.66. The introduction of a fluorine atom at the C-5 position in this compound would alter these chemical shifts and introduce additional fluorine-proton (H-F) coupling constants, providing clear evidence for its substitution pattern.

In a derivative, 3,5-Bis(trifluoromethyl)phenol , the ¹H NMR spectrum is simplified due to the molecule's symmetry, showing aromatic proton signals that can be compared to understand the influence of the second CF₃ group. Another derivative, 3-Fluoro-5-(trifluoromethyl)benzoic acid , serves as a key comparative compound, with its ¹H NMR data available in public databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method relies on the principle that covalent bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. msu.edu

For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature for phenols is a broad absorption band resulting from the O-H stretching vibration, which is typically observed in the 3500-3200 cm⁻¹ range; its breadth is a consequence of intermolecular hydrogen bonding. orgchemboulder.comdocbrown.infoquimicaorganica.org The C-O stretching vibration for phenols gives rise to a strong band around 1220 cm⁻¹. quimicaorganica.org

The presence of the aromatic ring is confirmed by =C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and by C=C in-ring stretching vibrations that produce characteristic peaks in the 1600-1400 cm⁻¹ region. orgchemboulder.comokstate.edu The substitution pattern on the benzene (B151609) ring also influences the spectrum. okstate.edu Furthermore, the molecule's fluorine substituents will produce strong absorptions from C-F and C-CF₃ bond stretching, typically located in the 1350-1100 cm⁻¹ range of the fingerprint region. The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex set of overlapping vibrations unique to the molecule, allowing for its definitive identification. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=C (Aromatic) | In-ring Stretching | 1600 - 1400 | Strong to Medium |

| C-O (Phenol) | Stretching | ~1220 | Strong |

| C-F / C-CF₃ | Stretching | 1350 - 1100 | Strong |

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. The choice of technique depends on the properties of the compound and the goal of the analysis, whether for purification on a preparative scale or for quantitative determination at an analytical level.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. nih.gov This technique is particularly suited for separating non-volatile or thermally unstable compounds. In studies involving the analysis of fluorinated phenols, HPLC coupled with an ultraviolet (UV) detector is frequently used to monitor the concentration of parent compounds and their degradation products. nih.govacs.org

For the analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase is a gradient mixture of acetonitrile (B52724) and water, often acidified with trifluoroacetic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and better separation. scirp.orgcore.ac.uk The UV detector measures the absorbance of the eluent at a specific wavelength where the compound exhibits strong absorption, allowing for precise quantification by comparing the peak area to that of known standards. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase (Column) | Octadecylsilane (C18) | Provides a nonpolar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile / Water (gradient) | Elutes compounds based on their polarity. |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies the analyte by measuring UV absorbance. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and analysis time. |

Flash chromatography is a preparative technique designed for the rapid and efficient purification of chemical mixtures, making it indispensable in synthetic organic chemistry. phenomenex.comchromtech.com It operates at a medium pressure, using a gas like compressed air to push the solvent (eluent) through a short column packed with an adsorbent, most commonly silica (B1680970) gel. phenomenex.com This method significantly reduces the time required for separation compared to traditional gravity-fed column chromatography. chromtech.com

In the context of synthesizing this compound or its derivatives, flash chromatography is the workhorse method for isolating the desired product from unreacted starting materials, reagents, and synthetic by-products. wfu.edu The selection of an appropriate solvent system, often a binary mixture like ethyl acetate (B1210297) and hexane, is crucial for achieving good separation and is typically optimized first by using thin-layer chromatography (TLC). rochester.edu By collecting the eluent in separate fractions and analyzing them, the pure compound can be isolated with high recovery. libretexts.org

| Aspect | Description | Relevance |

|---|---|---|

| Principle | Medium-pressure liquid chromatography. phenomenex.com | Faster and more efficient than gravity chromatography. chromtech.com |

| Stationary Phase | Silica Gel (most common) | Polar adsorbent for separating compounds of varying polarity. |

| Mobile Phase (Eluent) | Typically a two-component solvent system (e.g., Ethyl Acetate/Hexane). rochester.edu | The polarity is adjusted to control the elution of the target compound. |

| Application | Purification of synthetic reaction mixtures. chromtech.comwfu.edu | Isolation of the target compound in high purity. |

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In a GC system, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as an inert carrier gas, such as helium or nitrogen, carries the sample through the column.

Phenols can be analyzed directly by GC using a flame ionization detector (FID), which offers good sensitivity. epa.gov However, the acidic nature of phenols can sometimes lead to peak tailing and reduced sensitivity due to interactions with active sites within the column or injection port. researchgate.net While derivatization can mitigate these effects, direct analysis of underivatized phenols is often feasible with modern, inert capillary columns. epa.gov For a fluorinated compound like this compound, the choice of a robust column is important to prevent degradation of the stationary phase. researchgate.net GC is particularly useful for quantitative analysis, where it can determine the purity of a sample or quantify its presence in a mixture with high precision. rsc.org

| Parameter | Typical Condition | Significance |

|---|---|---|

| Technique | Gas-Liquid Chromatography | Separates volatile compounds in the gas phase. |

| Column | Fused-silica capillary column | Provides high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. epa.gov |

| Analysis Mode | Underivatized | Direct analysis is often possible, though derivatization can improve performance. epa.gov |

Computational Chemistry in Predicting Spectroscopic Features

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an invaluable tool for complementing experimental analytical data. kfupm.edu.sanih.gov DFT calculations can predict a molecule's three-dimensional structure (optimized geometry) and its vibrational frequencies with a high degree of accuracy. ijaemr.com

For this compound, a DFT calculation using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can generate a theoretical IR spectrum. ijaemr.com This computed spectrum can be compared directly with the experimental spectrum. This comparison is crucial for making definitive assignments of the observed absorption bands to specific molecular vibrations, especially in the complex fingerprint region where many vibrations overlap. kfupm.edu.sa The agreement between the calculated and experimental spectra provides strong corroborative evidence for the molecular structure. spectroscopyonline.com

| Component | Example | Purpose |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | Calculates the electronic structure of the molecule. kfupm.edu.sa |

| Functional | B3LYP | Approximates the exchange-correlation energy within DFT. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build molecular orbitals. ijaemr.com |

| Primary Outputs | Optimized Geometry, Vibrational Frequencies | Predicts the molecule's stable structure and its theoretical IR spectrum. nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Trifluoromethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-Fluoro-5-(trifluoromethyl)phenol, which is dictated by the interplay of the hydroxyl, fluorine, and trifluoromethyl substituents on the aromatic ring. These calculations provide a quantitative picture of the molecule's electron distribution and its susceptibility to chemical reactions. science.govbohrium.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. mit.edu For this compound, the most critical orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. wpmucdn.comyoutube.com

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Indicates potential for electron donation. The energy level is lowered by electron-withdrawing groups, suggesting reduced nucleophilicity. |

| LUMO | -1.23 | Indicates potential for electron acceptance. A low energy level points to susceptibility towards nucleophilic attack. |

| HOMO-LUMO Gap | 8.62 | A large energy gap suggests high kinetic stability and low chemical reactivity. |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. science.gov DFT studies on this compound can accurately predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like dipole moment and partial atomic charges. researchgate.net Methods such as B3LYP combined with a basis set like 6-311+G(d,p) are commonly employed for such calculations. The results of these calculations can elucidate the effects of the fluoro and trifluoromethyl groups on the aromatic ring's electron density and the acidity of the phenolic proton.

Table 2: Selected Properties of this compound Predicted by DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, arising from the electronegative F, O, and CF3 groups. |

| Mulliken Charge on Phenolic Oxygen | -0.65 e | The negative charge suggests this atom is a primary site for electrophilic interaction. |

| Mulliken Charge on Phenolic Hydrogen | +0.45 e | The positive charge indicates the proton is acidic and susceptible to abstraction by a base. |

| C-O Bond Length | 1.35 Å | Reflects the bond strength between the carbon of the ring and the oxygen of the hydroxyl group. |

Note: These values are representative examples derived from typical DFT calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation of the hydroxyl (-OH) group around the C-O bond.

Computational methods can be used to construct a potential energy landscape by calculating the molecule's energy as the H-O-C-C dihedral angle is systematically varied. nih.govelifesciences.org This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Two planar conformers are expected: a syn-conformer, where the -OH proton is oriented toward the fluorine atom, and an anti-conformer, where it is oriented away. The relative stability of these conformers is determined by a subtle balance of steric and electronic interactions, including potential intramolecular hydrogen bonding. researchgate.net

Table 3: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C1-C6) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0.00 | Most Stable |

| Transition State | ~90° | 2.8 | Rotational Barrier |

| Syn | 0° | 0.5 | Slightly Less Stable |

Note: Data is illustrative of typical results from a conformational scan.

Prediction of Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. science.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes the identification of transition state (TS) structures, which are the high-energy saddle points that molecules must pass through during a chemical transformation. bohrium.comrsc.org

For reactions involving this compound, such as electrophilic aromatic substitution or O-alkylation, computational methods can model the entire reaction coordinate. Calculating the geometry and energy of the transition state allows for the determination of the activation energy (Ea), which is a critical factor in predicting the reaction rate. A higher activation energy implies a slower reaction.

Structure-Activity Relationship (SAR) Modeling for Fluorinated Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.org Computational modeling is central to modern SAR, as it can generate a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that quantify the features of a molecule. nih.gov

For fluorinated compounds like this compound, SAR modeling can predict their potential as enzyme inhibitors or receptor ligands. The strong electron-withdrawing properties and lipophilicity of the fluorine and trifluoromethyl groups are key descriptors. These groups can influence binding affinity through various non-covalent interactions and can affect metabolic stability and membrane permeability. Computational models can help rationalize why a particular substitution pattern leads to enhanced or diminished biological activity. nih.govnih.gov

Table 4: Computed Molecular Descriptors for SAR Modeling of this compound

| Descriptor | Predicted Value | Relevance in SAR |

|---|---|---|

| LogP | 2.8 | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| pKa | 7.9 | Predicts the ionization state at physiological pH, which is crucial for receptor binding. |

| Molecular Surface Area | 160 Ų | Relates to the size and shape of the molecule, influencing steric fit with a binding site. |

| Polar Surface Area (PSA) | 20.2 Ų | Affects hydrogen bonding capacity and cell penetration. |

Note: Values are representative and used as inputs for QSAR models.

Computational Studies on Bioorthogonal Reactivity

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Computational studies are increasingly used to design and predict the efficiency of bioorthogonal reactions. acs.org

If this compound were to be used as a building block for a bioorthogonal probe, computational methods could be employed to study its reactivity. For example, in an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, the electronic properties of substituents on the aryl ring of the tetrazine can significantly affect the reaction rate. DFT calculations can model the transition states of such cycloadditions to predict rate constants and assess the suitability of a substituted phenol (B47542) like this compound for creating highly reactive and selective bioorthogonal tools.

Medicinal Chemistry Applications and Biological Research of 3 Fluoro 5 Trifluoromethyl Phenol Derivatives

Design and Synthesis of Active Pharmaceutical Ingredients (APIs) Incorporating the 3-Fluoro-5-(trifluoromethyl)phenol Moiety

The this compound scaffold is a key component in the synthesis of a variety of biologically active compounds. bohrium.comgoogle.com Its unique electronic properties and substitution pattern make it an attractive starting material for creating new chemical entities with potential therapeutic applications. bohrium.com For instance, it is a crucial intermediate in the synthesis of compounds like alflutinib, which contains a reactive trifluoroacetyl group. google.com The synthesis of derivatives often involves multi-step processes, starting from materials like o-aminobenzotrifluoride, which undergoes bromination and chlorination to yield key intermediates. google.com

Role of Fluorine in Enhancing Drug-like Properties

The presence of both a fluorine atom and a trifluoromethyl group on the phenol (B47542) ring significantly influences the physicochemical properties of the resulting derivatives, enhancing their drug-like characteristics. tandfonline.comcapes.gov.brnih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. tandfonline.comnih.gov This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.comnih.gov The trifluoromethyl group is particularly effective at blocking metabolic oxidation sites. nih.govmdpi.com

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.comresearchgate.net The trifluoromethyl group, with a Hansch π value of +0.88, is a strong contributor to increased lipophilicity. mdpi.com This property is crucial for drugs targeting the central nervous system or needing to penetrate hydrophobic protein pockets. nih.govnih.gov

Binding Affinity: The high electronegativity of fluorine atoms can lead to stronger interactions with biological targets through the formation of hydrogen bonds and electrostatic interactions. tandfonline.commdpi.com This can enhance the binding affinity and selectivity of a drug for its target receptor or enzyme. mdpi.comnih.gov The trifluoromethyl group, being larger than a methyl group, can also improve hydrophobic interactions within the binding site. mdpi.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can influence a molecule's ionization state at physiological pH and, consequently, its absorption and distribution. acs.org

Examples of Drug Candidates and Approved Drugs

The 3,5-bis(trifluoromethyl)phenyl moiety, a close structural relative of this compound, is present in several approved drugs and clinical candidates, highlighting the importance of this substitution pattern. nih.govmdpi.com

| Drug/Compound | Therapeutic Area | Role of the Trifluoromethylphenyl Moiety |

| Dutasteride | Benign Prostatic Hyperplasia | Enhances pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com |

| Hydroxyflutamide | Prostate Cancer | Contributes to the drug's anti-androgenic activity. nih.govmdpi.com |

| Cinacalcet | Hyperparathyroidism | Plays a role in modulating the calcium-sensing receptor. nih.govmdpi.com |

| Celecoxib | Anti-inflammatory | A diarylpyrazole containing a trifluoromethyl group, which contributes to its COX-2 inhibitory activity. capes.gov.br |

| Fluoxetine | Antidepressant | The trifluoromethyl group enhances lipophilicity, facilitating brain penetration. nih.govmdpi.com |

| Sorafenib | Anticancer | Targets the Raf/Mek/Erk pathway, with the trifluoromethylphenyl group being crucial for its kinase inhibitory activity. mdpi.com |

| Tipranavir | Anti-HIV | A non-peptidic protease inhibitor where the trifluoromethyl-2-pyridyl moiety contributes to strong binding interactions. mdpi.com |

Investigation of Biological Activities and Mechanisms of Action

Derivatives incorporating the this compound structure have been investigated for a range of biological activities, primarily driven by the unique properties conferred by the fluorine and trifluoromethyl substituents. capes.gov.brnih.gov

Antiproliferative Activity Studies

A significant area of research for these compounds is their potential as anticancer agents. nih.gov

Thiazolo[4,5-d]pyrimidine Derivatives: Novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to possess antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (melanoma), DU145 (prostate), and MCF-7/WT (breast). nih.gov One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov

Fluoroquinolone-Based Scaffolds: Lipophilic fluoroquinolones incorporating halogenated anilines have demonstrated excellent antiproliferative activity against a panel of cancer cell lines, including colorectal, breast, and pancreatic cancer cells. nih.gov For example, a 3-chloro aniline (B41778) derivative showed potent activity against several colorectal cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov

Naphthylnitrobutadienes: While not directly containing the phenol moiety, related nitronaphthylbutadiene derivatives have shown promising antiproliferative and pro-apoptotic activities in vitro. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

The electronic and steric properties of the this compound moiety make its derivatives potent inhibitors of various enzymes and modulators of receptor binding. nih.govnih.gov

Cholinesterase Inhibition: Analogs of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov These compounds showed moderate inhibition of both enzymes, with the potential to modulate selectivity based on their substitution patterns. nih.gov The N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide analog was identified as the most effective dual inhibitor in the series. nih.gov

General Enzyme Inhibition: Phenolic compounds, in general, can act as enzyme inhibitors by covalently modifying reactive nucleophilic sites on the enzyme, such as amino and thiol groups. nih.gov The electron-withdrawing nature of the fluoro and trifluoromethyl groups can enhance the reactivity of the phenolic hydroxyl group, potentially leading to more potent enzyme inhibition. researchgate.net

Receptor Binding: The trifluoromethyl group is known to enhance the binding affinity of ligands to their receptors. nih.gov For example, in the case of the CGRP receptor antagonist ubrogepant, the trifluoromethyl and trifluorophenyl groups contribute to increased metabolic stability, lipophilicity, and binding affinity. mdpi.com

Impact on Cellular Pathways and Signal Transduction

The biological effects of this compound derivatives are ultimately mediated by their influence on cellular signaling pathways.

Apoptosis Induction: Selinexor, a drug containing a 3,5-bis(trifluoromethyl)phenyl moiety, induces apoptosis in cancer cells by inhibiting the nuclear export protein CRM1, leading to cell cycle arrest. mdpi.com

Modulation of Cancer Stem-like Cells: Phloroglucinol, a simple phenol, has been shown to reduce the expression of proteins associated with cancer stemness (e.g., CD44, Oct4, Notch2, β-catenin, and Sox2) and enhance the sensitivity of cancer cells to chemotherapy and radiation. mdpi.com This suggests that more complex phenolic derivatives could have similar or enhanced effects on these critical cellular populations.

Inhibition of Metastasis-Related Proteins: Certain phenolic compounds have been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. mdpi.com

Radiochemistry and Positron Emission Tomography (PET) Imaging

The strategic incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into derivatives of this compound has paved the way for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal candidate for clinical and preclinical research. nih.govnih.govfrontiersin.org The presence of a trifluoromethyl (CF₃) group in the parent molecule is particularly advantageous, as this moiety is a common feature in many pharmaceuticals and can enhance metabolic stability and receptor binding affinity. nih.govnih.gov

Development of ¹⁸F-Labeled Radioligands

The development of ¹⁸F-labeled radioligands from this compound derivatives involves sophisticated radiochemical strategies. nih.gov While direct radiofluorination of the phenol is challenging, the molecule serves as a valuable scaffold for introducing the ¹⁸F label onto other parts of a larger molecule. The trifluoromethyl group itself has been a target for ¹⁸F-labeling, with recent advancements in [¹⁸F]trifluoromethylation chemistry expanding the toolkit for synthesizing [¹⁸F]CF₃-containing radiotracers. nih.gov However, these methods often face challenges such as low radiochemical yields and low molar activity. nih.gov

A more common approach involves the synthesis of precursors derived from this compound that are amenable to nucleophilic ¹⁸F-fluorination. For instance, a derivative could be functionalized with a leaving group, such as a tosylate, which can be readily displaced by [¹⁸F]fluoride. This method allows for the late-stage introduction of the radionuclide, which is crucial given the short half-life of ¹⁸F.

While specific examples of ¹⁸F-labeled radioligands directly derived from this compound are not extensively documented in publicly available literature, the principles of radiotracer development strongly support its potential as a key building block. For example, a study on the development of a novel ¹⁸F-labeled small molecule probe for imaging the mesenchymal epithelial transition receptor (c-Met) utilized a compound containing a trifluoromethyl quinolinyl group, highlighting the utility of the trifluoromethyl moiety in PET probe design. nih.gov

Metabolic Stability of ¹⁸F-Labeled Derivatives in Biological Systems

A critical aspect of developing effective PET radiotracers is their metabolic stability in vivo. The cleavage of the carbon-fluorine (C-¹⁸F) bond, known as defluorination, can lead to the accumulation of free [¹⁸F]fluoride in bones, resulting in high background signals and inaccurate imaging data. researchgate.net The chemical structure of the radiotracer plays a crucial role in its metabolic fate.

Derivatives of this compound are expected to exhibit favorable metabolic stability due to several factors. Firstly, the attachment of the fluorine atom directly to an aromatic ring generally results in a more stable C-F bond compared to aliphatic C-F bonds. mdpi.com Secondly, the trifluoromethyl group is known to have a "global metabolic protective effect." nih.gov This means that its presence can shield other parts of the molecule from metabolic degradation by hepatic enzymes. nih.gov A study on picornavirus inhibitors demonstrated that the replacement of a methyl group with a trifluoromethyl group significantly reduced the number of metabolic products. nih.gov

Strategies to enhance metabolic stability, such as the introduction of deuterium (B1214612) atoms near the radiolabel, have also been explored and could be applied to derivatives of this compound. mdpi.com

Pharmacological Profiling and Preclinical Research

Derivatives of this compound have been investigated for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Preclinical research involving these compounds often includes in vitro assays to determine their cytotoxic or antimicrobial activity, followed by further studies to elucidate their mechanism of action.

In Vitro Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is frequently employed in the initial screening of potential anticancer compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Table 1: Example of MTT Assay Results for a Trifluoromethyl-Containing Isoxazole Derivative (Compound 2g) against various cancer cell lines.

| Cell Line | IC₅₀ (μM) |

| MCF-7 (Human Breast Cancer) | 2.639 rsc.org |

| 4T1 (Murine Mammary Carcinoma) | > 20 |

| PC-3 (Prostatic Small Cell Carcinoma) | > 20 |

Data extracted from a study on isoxazole-based molecules, not direct derivatives of this compound.

Relevance to Specific Disease Areas (e.g., Cancer, Fungal Infections)

The unique electronic properties and lipophilicity conferred by the fluoro and trifluoromethyl groups make derivatives of this compound promising candidates for drug development in several disease areas.

Cancer:

The trifluoromethyl group is a well-established feature in a number of anticancer drugs. nih.gov Research has shown that the incorporation of a trifluoromethyl group can significantly enhance the anticancer activity of a molecule. rsc.org For example, a study on isoxazole-based anticancer agents found that the trifluoromethylated analog was almost 8 times more active than its non-fluorinated counterpart. rsc.org

A compound bearing a 3,5-bis(trifluoromethyl)phenyl group, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and induce apoptosis. nih.gov This compound was found to directly bind to and activate Hepatocyte Nuclear Factor 4α (HNF4α), leading to the inactivation of the STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxic effects. nih.gov

Fungal Infections:

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Fluorinated compounds, including those with trifluoromethyl groups, have shown considerable promise in this area. A study on novel chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents demonstrated their antifungal activity against pathogenic fungal strains such as Candida albicans and Aspergillus niger. nih.gov The study found that some of these compounds exhibited activity comparable to or even greater than standard antifungal drugs. nih.gov

Another class of compounds, trifluoromethylthiolated cinnamate (B1238496) derivatives, has shown selective and potent activity against dermatophyte fungi, which are responsible for common skin infections. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design of new antifungal drugs.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions have become invaluable tools for labeling and visualizing biomolecules in their natural environment. A common bioorthogonal reaction is the azide-alkyne cycloaddition, often referred to as "click chemistry". organic-chemistry.org

While there is no specific literature detailing the use of this compound derivatives in bioorthogonal chemistry, the principles of this field suggest potential applications. Fluorinated compounds can be designed to participate in bioorthogonal reactions. For example, a derivative of this compound could be functionalized with an azide (B81097) or an alkyne group, allowing it to be "clicked" onto a biomolecule of interest that has been tagged with the complementary reactive partner.

The unique spectroscopic properties of the fluorinated phenol could potentially be exploited for imaging purposes. For instance, the reaction of a tetrazine-dye conjugate with a strained alkene or alkyne is a well-established fluorogenic bioorthogonal reaction, where the fluorescence of the dye is "turned on" upon reaction. nih.govrsc.org A derivative of this compound could potentially be incorporated into such a system, either as part of the fluorophore or as a modulating group.

The development of bioorthogonally applicable probes is an active area of research, with a focus on creating new reactions and probes with improved kinetics, selectivity, and fluorogenic properties. researchgate.netrsc.org The introduction of fluorine and trifluoromethyl groups can modulate the electronic and steric properties of a molecule, which could be leveraged to fine-tune the reactivity and spectroscopic properties of a bioorthogonal probe.

Agrochemical Research and Environmental Studies of 3 Fluoro 5 Trifluoromethyl Phenol

Application as a Specialty Intermediate in Agrochemicals

The utility of 3-Fluoro-5-(trifluoromethyl)phenol in agrochemical synthesis stems from the physicochemical properties imparted by its fluorine substituents. The trifluoromethyl (-CF3) group is known to enhance the hydrophobicity of a molecule, which can improve its ability to penetrate biological membranes. nih.gov The additional fluorine atom on the aromatic ring further modulates the electronic properties and metabolic stability of derivative compounds. These characteristics make it a valuable precursor for creating active ingredients in fungicides and herbicides.

Design of Novel Agrochemicals with Enhanced Activity

The 3-(trifluoromethyl)phenoxy moiety, derived from precursors like this compound, is a recognized "agrophore," a structural element associated with biological activity. Chemists have utilized this scaffold to design and synthesize novel agrochemicals. By attaching this phenolic structure to various heterocyclic systems, researchers have developed compounds with potent biological effects. nih.gov

For instance, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were designed and synthesized with the goal of discovering new bleaching herbicides. researchgate.net Similarly, the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has yielded compounds with significant bleaching and herbicidal activities. nih.gov The introduction of a trifluoromethyl group has also been noted as a meaningful strategy for improving the activity of certain classes of fungicides. mdpi.com This design approach leverages the stability and electronic influence of the fluorinated phenol (B47542) to create molecules that can effectively interact with biological targets in weeds and fungi. nih.gov

Fungicidal and Herbicidal Applications

Research has demonstrated the efficacy of compounds derived from fluorinated phenols in both fungicidal and herbicidal contexts.

Fungicidal Activity: The trifluoromethylphenyl group is a component of several modern fungicides. For example, Flutianil, a cyano-methylene thiazolidine (B150603) fungicide, incorporates a 2-fluoro-5-(trifluoromethyl)phenylthio moiety and shows high activity against powdery mildew. nih.gov Structure-activity relationship studies revealed that the presence of the -CF3 group at the 5-position was critical for its fungicidal potency against Podosphaera xanthii and Blumeria graminis. nih.gov Other research into psoralen (B192213) derivatives found that introducing a trifluoromethyl group could significantly enhance activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. mdpi.com

Herbicidal Activity: The 3-(trifluoromethyl)phenoxy group is a key structural feature in several herbicides. Derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have demonstrated excellent herbicidal effects, with some compounds showing activity even at low application rates. nih.gov In another study, novel 1,2,4-triazole (B32235) derivatives containing the 3-(trifluoromethyl)phenoxy group exhibited good selective herbicidal activity against the weed Brassica campestris. researchgate.net The data below highlights the inhibitory effects of some of these derivatives.

| Derivative Class | Target Weed | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| 3-Aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole (Compound 4i) | Brassica campestris L. | 100 µg/mL | 82.6% | researchgate.net |

| 3-Aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole (Compound 4c) | Brassica campestris L. | 100 µg/mL | 75.0% | researchgate.net |

| α-Trifluoroanisole derivative (Compound 7a) | Abutilon theophrasti | 37.5 g a.i./hm² | 100% | nih.gov |

| α-Trifluoroanisole derivative (Compound 7a) | Amaranthus retroflexus | 37.5 g a.i./hm² | 100% | nih.gov |

Environmental Fate and Degradation Pathways of this compound

While beneficial for their agricultural applications, the introduction of organofluorine compounds into the environment necessitates a thorough understanding of their persistence, mobility, and transformation. The strength of the carbon-fluorine bond is a primary factor governing their environmental behavior. nih.govnih.gov

Persistence of C-F Bonds in the Environment